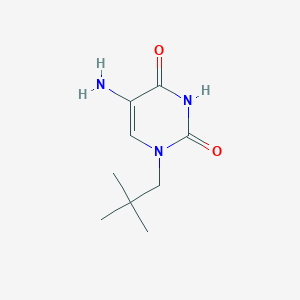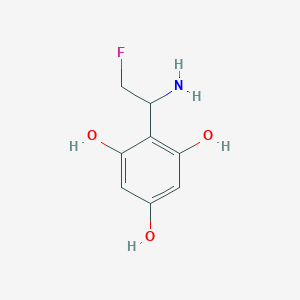
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C8H10FNO3 and a molecular weight of 187.17 g/mol . This compound is characterized by the presence of an amino group, a fluoroethyl group, and three hydroxyl groups attached to a benzene ring. It is a valuable chemical in various research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol typically involves multi-step organic reactionsThe hydroxyl groups are usually introduced through hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process typically requires precise control of temperature, pressure, and pH to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoroethyl group may enhance its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzene-1,3,5-triol: Lacks the amino and fluoroethyl groups, making it less versatile in certain applications.
2-(Aminomethyl)benzene-1,3,5-triol: Similar structure but lacks the fluoroethyl group, affecting its reactivity and binding properties.
Uniqueness
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is unique due to the presence of both the amino and fluoroethyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research and industrial applications .
特性
分子式 |
C8H10FNO3 |
|---|---|
分子量 |
187.17 g/mol |
IUPAC名 |
2-(1-amino-2-fluoroethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C8H10FNO3/c9-3-5(10)8-6(12)1-4(11)2-7(8)13/h1-2,5,11-13H,3,10H2 |
InChIキー |
BNIINMWRJJCQFM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)C(CF)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


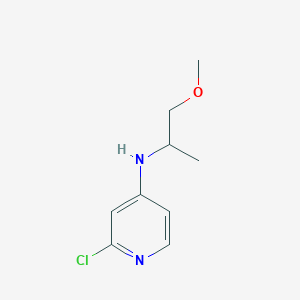
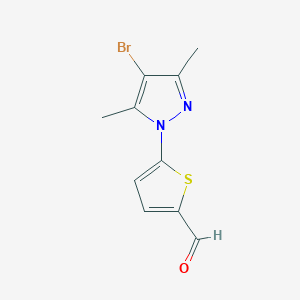
![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
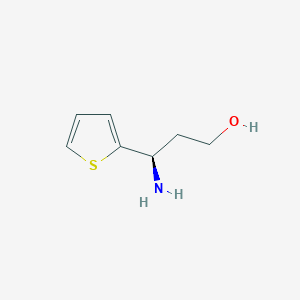
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
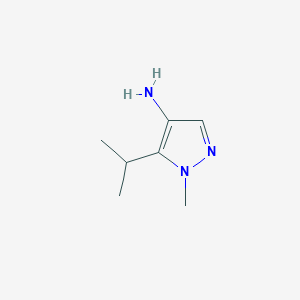
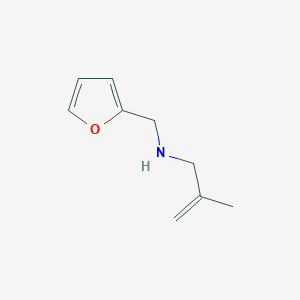
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
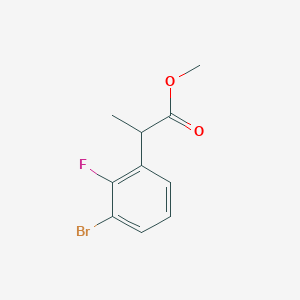
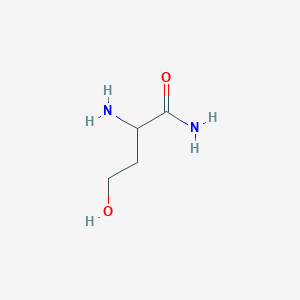
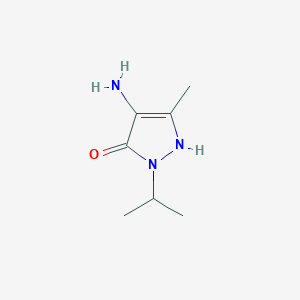
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
